DG051

Descripción general

Descripción

DG051 es un nuevo inhibidor de molécula pequeña de la hidrolasa de leucotrieno A4, una enzima involucrada en la biosíntesis del leucotrieno B4, un potente promotor de la inflamación. Este compuesto ha sido investigado por su potencial para reducir el riesgo de ataques cardíacos al disminuir la producción de leucotrieno B4 .

Mecanismo De Acción

DG051 ejerce sus efectos inhibiendo la hidrolasa de leucotrieno A4, una enzima que cataliza la conversión de leucotrieno A4 a leucotrieno B4. Al inhibir esta enzima, this compound reduce la producción de leucotrieno B4, disminuyendo así la inflamación y el riesgo asociado de ataques cardíacos. Los objetivos moleculares incluyen la hidrolasa de leucotrieno A4 y la vía del leucotrieno .

Análisis Bioquímico

Biochemical Properties

DG051 interacts with the enzyme leukotriene A4 hydrolase (LTA4H), which is directly involved in the synthesis of leukotriene B4 (LTB4) . By inhibiting LTA4H, this compound decreases the production of LTB4, an end product of the leukotriene pathway and a potent promoter of inflammation .

Cellular Effects

This compound has been shown to reduce LTB4 production in a dose-dependent manner . This reduction in LTB4 production can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of LTA4H, which is directly involved in the synthesis of LTB4 . By inhibiting this enzyme, this compound decreases the production of LTB4, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In a 28-day Phase I study, this compound was shown to deliver significant, sustained reductions in LTB4 levels with once-daily dosing . This suggests that this compound has a stable effect over time in laboratory settings .

Metabolic Pathways

This compound is involved in the leukotriene pathway, where it inhibits the enzyme LTA4H . This results in a decrease in the production of LTB4, an end product of the leukotriene pathway .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

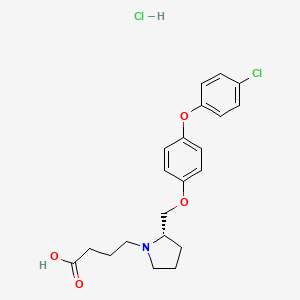

La síntesis de DG051 implica la preparación de ácido 4-[(2S)-2-{[4-(4-clorofenoxi)fenoxi]metil}-1-pirrolidinil]butanoico. La ruta sintética incluye varios pasos:

Formación del anillo de pirrolidina: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar el anillo de pirrolidina.

Adición de los grupos clorofenoxi: Los grupos clorofenoxi se introducen mediante reacciones de sustitución nucleofílica.

Ensamblaje final: El producto final se obtiene acoplando los compuestos intermedios en condiciones de reacción específicas

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción mientras se mantiene la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

DG051 experimenta varias reacciones químicas, que incluyen:

Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Compuestos halogenados, nucleófilos como aminas o alcoholes.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

DG051 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la vía del leucotrieno y su papel en la inflamación.

Biología: Se investiga por sus efectos en los procesos celulares que involucran el leucotrieno B4.

Medicina: Se encuentra en evaluación clínica para la prevención de ataques cardíacos y accidentes cerebrovasculares al reducir la inflamación.

Industria: Aplicaciones potenciales en el desarrollo de medicamentos antiinflamatorios y tratamientos para enfermedades cardiovasculares

Comparación Con Compuestos Similares

Compuestos Similares

SC-57461A: Otro inhibidor de la hidrolasa de leucotrieno A4 con potencial actividad antiinflamatoria.

Acebilustat: Un inhibidor de la hidrolasa de leucotrieno B4 utilizado en el estudio de enfermedades inflamatorias.

Clorhidrato de Bestatina: Un inhibidor de la aminopeptidasa N y la hidrolasa de leucotrieno A4

Unicidad de DG051

This compound es único debido a su alta potencia y selectividad para la hidrolasa de leucotrieno A4. Ha mostrado una alta solubilidad acuosa y biodisponibilidad oral, lo que lo convierte en un candidato prometedor para el desarrollo clínico. Su capacidad de reducir significativamente los niveles de leucotrieno B4 con una dosis diaria lo diferencia de otros compuestos similares .

Propiedades

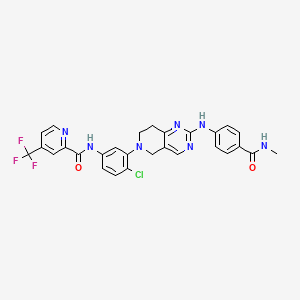

IUPAC Name |

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPVOTSNNAVKNE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

DG051 is an inhibitor of leukotriene A4 hydrolase (LTA4H)which has been shown to link to risk of heart attack, and is directly involved in the synthesis of LTB4. By inhibiting LTA4H, DG051 decreases risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation. | |

| Record name | DG051 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

929915-58-2 | |

| Record name | DG-051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DG-051 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

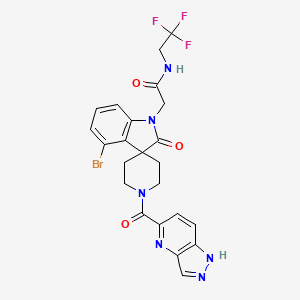

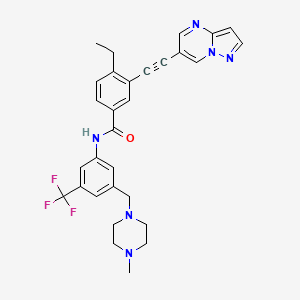

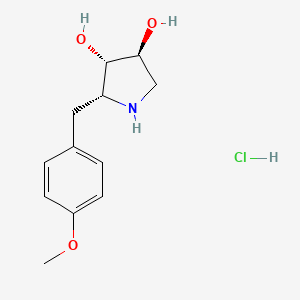

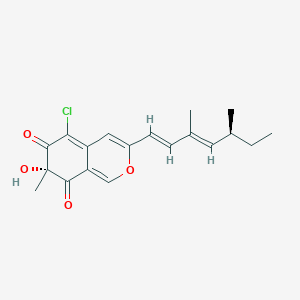

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)